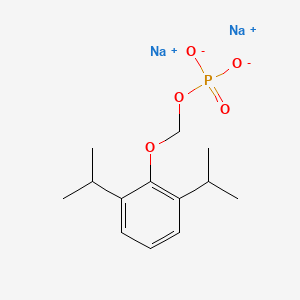

Fospropofol disodique

Vue d'ensemble

Description

Le fospropofol disodique est un agent sédatif-hypnotique intraveineux principalement utilisé pour la sédation chez les patients adultes subissant des procédures diagnostiques ou thérapeutiques telles que l'endoscopie . Il s'agit d'un promédicament hydrosoluble du propofol, ce qui signifie qu'il est métabolisé dans l'organisme pour produire le médicament actif, le propofol . Ce composé est connu pour sa capacité à fournir une sédation efficace avec moins d'effets secondaires par rapport au propofol, tels que la réduction de la douleur au site d'injection .

Applications De Recherche Scientifique

Fospropofol disodium has a wide range of scientific research applications. In chemistry, it is studied for its unique pharmacokinetic and pharmacodynamic properties . In biology, it is used to investigate the mechanisms of sedation and anesthesia . In medicine, it is primarily used for sedation during diagnostic and therapeutic procedures . Additionally, its water-soluble nature makes it a valuable compound for research in drug formulation and delivery systems .

Mécanisme D'action

Target of Action

Fospropofol disodium is a prodrug that is metabolized into propofol . The primary target of propofol, the active metabolite of fospropofol, is the gamma-aminobutyric acid (GABA) receptor . GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

After in-vivo conversion of fospropofol into propofol by endothelial alkaline phosphatase, propofol crosses the blood-brain barrier, binds to GABA-A receptors, and acts as an agonist . By binding to the GABA-A receptor, it causes an increase in chloride conductance, thus inhibiting the firing of new action potentials in the post-synaptic neuron .

Biochemical Pathways

The biochemical pathway primarily involved in the action of fospropofol is the GABAergic system . The binding of propofol to GABA-A receptors enhances the effect of GABA, the primary inhibitory neurotransmitter in the brain. This results in hyperpolarization of neurons and a decrease in neuronal excitability .

Pharmacokinetics

Fospropofol is a water-soluble prodrug and is converted to propofol in the liver . It is metabolized into propofol, formaldehyde, and phosphate by endothelial alkaline phosphatase . The metabolite, formaldehyde, is quickly oxidized into formic acid by glutathione-dependent and independent dehydrogenases and erythrocytes .

Result of Action

The molecular and cellular effects of fospropofol’s action primarily involve the induction of sedation and hypnosis. This is achieved through its action on GABA-A receptors, leading to an increase in inhibitory neurotransmission . It has been found that propofol significantly inhibits cell proliferation and augments the anti-tumor effects of certain drugs .

Action Environment

The action, efficacy, and stability of fospropofol can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of fospropofol . Additionally, the presence of other drugs can influence the pharmacokinetics and pharmacodynamics of fospropofol .

Analyse Biochimique

Biochemical Properties

Fospropofol disodium is metabolized into propofol, formaldehyde, and phosphate by endothelial alkaline phosphatase . The active metabolite, propofol, and fospropofol are highly protein-bound (approximately 98%), primarily to albumin .

Cellular Effects

After in-vivo conversion of fospropofol disodium into propofol, propofol crosses the blood-brain barrier, binds to GABA-A receptors, and acts as an agonist . By binding to GABA-A receptor, it increases chloride conductance, thus inhibiting the firing of new action potentials in the post-synaptic neuron .

Molecular Mechanism

The molecular mechanism of fospropofol disodium involves its conversion into propofol by endothelial alkaline phosphatase . Propofol then crosses the blood-brain barrier, binds to GABA-A receptors, and acts as an agonist . This binding to the GABA-A receptor leads to an increase in chloride conductance, inhibiting the firing of new action potentials in the post-synaptic neuron .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of fospropofol disodium in laboratory settings are limited, it is known that fospropofol disodium is a prodrug that is metabolized into propofol to produce a general anesthesia effect when administered intravenously .

Dosage Effects in Animal Models

In animal models, the bioavailability of propofol from fospropofol disodium delivered orally was found to be appreciable, depending on the dose . Particularly marked bioavailability was observed following fospropofol administration via the intraduodenal route, where bioavailability approximated 100% .

Metabolic Pathways

Fospropofol disodium is metabolized into propofol, formaldehyde, and phosphate by endothelial alkaline phosphatase . The metabolite, formaldehyde, is quickly oxidized into formic acid by glutathione-dependent and independent dehydrogenases and erythrocytes .

Transport and Distribution

Fospropofol disodium and its active metabolite propofol have very different volumes of distribution (Vd). Fospropofol disodium has a low Vd of 0.33 L/kg, while propofol has a high Vd of 5.8 L/kg .

Subcellular Localization

After its in-vivo conversion into propofol by endothelial alkaline phosphatase, propofol crosses the blood-brain barrier , indicating its presence in the central nervous system.

Méthodes De Préparation

La préparation du fospropofol disodique implique plusieurs voies de synthèse et conditions réactionnelles. Une méthode consiste à faire réagir le 2,6-diisopropylphénol avec du formaldéhyde et de l'acide phosphorique pour former l'ester phosphate, qui est ensuite neutralisé par de l'hydroxyde de sodium pour produire du this compound . Les méthodes de production industrielle visent à optimiser le rendement et la pureté tout en minimisant l'impact environnemental et les coûts de production .

Analyse Des Réactions Chimiques

Le fospropofol disodique subit plusieurs types de réactions chimiques, notamment l'hydrolyse et l'oxydation. Lorsqu'il est administré par voie intraveineuse, il est métabolisé par les phosphatases alcalines pour produire du propofol, du formaldéhyde et du phosphate . Les réactifs et conditions courants utilisés dans ces réactions comprennent les phosphatases alcalines et les conditions de pH physiologique . Les principaux produits formés à partir de ces réactions sont le propofol, qui exerce l'effet sédatif, et le formaldéhyde, qui est rapidement oxydé en acide formique .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique. En chimie, il est étudié pour ses propriétés pharmacocinétiques et pharmacodynamiques uniques . En biologie, il est utilisé pour étudier les mécanismes de la sédation et de l'anesthésie . En médecine, il est principalement utilisé pour la sédation pendant les procédures diagnostiques et thérapeutiques . De plus, sa nature hydrosoluble en fait un composé précieux pour la recherche en formulation de médicaments et en systèmes d'administration .

Mécanisme d'action

Le this compound est un promédicament qui est converti en propofol dans l'organisme par la phosphatase alcaline endothéliale . Le propofol traverse ensuite la barrière hémato-encéphalique et se lie aux récepteurs de l'acide gamma-aminobutyrique (GABA-A), agissant comme un agoniste . Cette liaison augmente la conductance des chlorures, inhibant le déclenchement de nouveaux potentiels d'action dans le neurone post-synaptique, ce qui entraîne une sédation .

Comparaison Avec Des Composés Similaires

Le fospropofol disodique est souvent comparé à d'autres agents sédatifs-hypnotiques tels que le propofol et le ciprofol . Contrairement au propofol, le this compound est hydrosoluble et peut être administré en solution aqueuse, réduisant la douleur au site d'injection . Le ciprofol, un autre composé similaire, agit également sur les récepteurs GABA-A mais possède des propriétés pharmacocinétiques différentes . Le caractère unique du this compound réside dans sa capacité à fournir une sédation efficace avec moins d'effets secondaires et sa nature hydrosoluble .

Propriétés

IUPAC Name |

disodium;[2,6-di(propan-2-yl)phenoxy]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21O5P.2Na/c1-9(2)11-6-5-7-12(10(3)4)13(11)17-8-18-19(14,15)16;;/h5-7,9-10H,8H2,1-4H3,(H2,14,15,16);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYLQNWMSGFCOZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)OCOP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Na2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180504 | |

| Record name | Fospropofol disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258516-87-9 | |

| Record name | Fospropofol disodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0258516879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fospropofol disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,6-Bis-(1-methylethyl)phenoxymethyl)dihydrogenphosphate disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOSPROPOFOL DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30868AY0IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

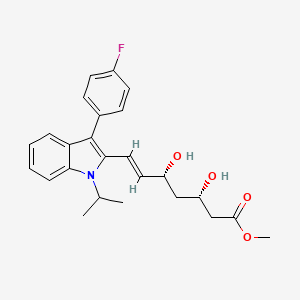

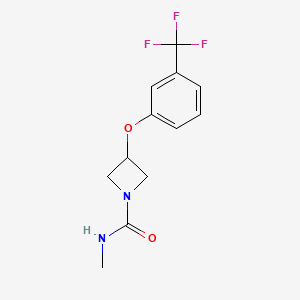

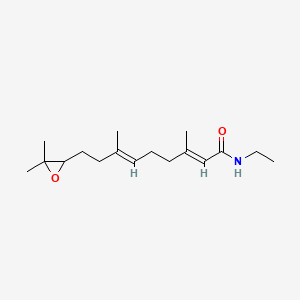

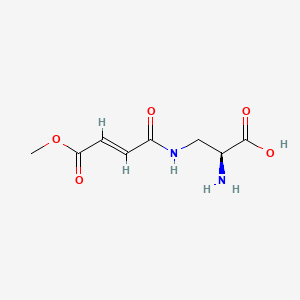

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid](/img/structure/B1673517.png)